2,4,6-Triisopropylbenzenesulfonohydrazide
Overview
Description
2,4,6-Triisopropylbenzenesulfonohydrazide is a chemical compound known for its utility as a source of diazene. It is widely used as a selective reducing agent for the reduction of alkenes and other double bonds via the in situ formation of diazene (diimide) in the presence of a base . This compound is also known for its ability to undergo condensation reactions with ketones and aldehydes to produce corresponding hydrazones .
Mechanism of Action
Target of Action
2,4,6-Triisopropylbenzenesulfonohydrazide, also known as 2,4,6-Triisopropylbenzenesulfonyl Hydrazide, primarily targets double bonds in alkenes . The compound’s role is to act as a selective reducing agent .
Mode of Action
The compound interacts with its targets (double bonds in alkenes) through the in situ formation of diazene (diimide) . This interaction results in the reduction of the double bonds .
Biochemical Pathways
The compound affects the reduction pathway of alkenes and other double bonds . The downstream effects include the synthesis of polymers and natural products .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 110-112 °c . It is slightly soluble in chloroform and methanol , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of reactive intermediates such as diazoalkanes, carbenes, carbenium ions, and alkyllithiums . These intermediates can then undergo further reactions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and solvent. For instance, it is sensitive to moisture , and its storage temperature is recommended to be -20°C . The presence of a base is also necessary for the in situ formation of diazene .
Biochemical Analysis
Biochemical Properties
2,4,6-Triisopropylbenzenesulfonohydrazide plays a significant role in biochemical reactions due to its ability to act as a selective reducing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes condensation reactions with ketones and aldehydes to produce corresponding hydrazones, which can be converted into reactive intermediates such as diazoalkanes, carbenes, carbenium ions, and alkyllithiums . These interactions are crucial in the synthesis of nitrogen-containing polycyclic compounds, vinyl sulfones, and nitrile derivatives .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form diazene in situ allows it to participate in reduction reactions that can alter the redox state of cells, thereby impacting cellular metabolism and gene expression . Additionally, its interactions with biomolecules can lead to changes in cell signaling pathways, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a selective reducing agent by forming diazene (diimide) in situ, which then reduces alkenes and other double bonds . This reduction process involves binding interactions with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to undergo condensation reactions with ketones and aldehydes to form hydrazones is another key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability when stored at low temperatures (−20°C), but it can degrade over time if not stored properly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable . These temporal effects highlight the importance of proper storage and handling of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound can effectively participate in reduction reactions without causing significant adverse effects . At higher dosages, toxic or adverse effects may be observed, including changes in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates such as diazoalkanes, carbenes, carbenium ions, and alkyllithiums . These intermediates play crucial roles in various biochemical reactions, including the synthesis of nitrogen-containing polycyclic compounds, vinyl sulfones, and nitrile derivatives . The compound’s involvement in these metabolic pathways can also affect metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form diazene in situ also affects its distribution, as the reactive intermediate can diffuse and interact with various biomolecules throughout the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules are often compartment-specific. For example, the compound’s ability to form diazene in situ may be more pronounced in certain organelles, leading to localized reduction reactions and changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Triisopropylbenzenesulfonohydrazide can be synthesized through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .
Types of Reactions:
Reduction: this compound is used as a reducing agent for alkenes and other double bonds via diazene formation.
Condensation: It undergoes condensation reactions with ketones and aldehydes to form hydrazones.
Cyclopropanation: It can be used in the intramolecular cyclopropanation of N-alkyl indoles and pyrroles to form nitrogen-containing polycyclic compounds.
Sulfonylation: It reacts with vinyl bromides to form vinyl sulfones.
Formation of Nitriles: It can convert carbonyl compounds into nitrile derivatives via hydrazone formation.
Common Reagents and Conditions:
Base: Used in the reduction reactions to facilitate diazene formation.
Organic Solvents: Chloroform and methanol are commonly used solvents.
Major Products:
Hydrazones: Formed from condensation reactions with ketones and aldehydes.
Vinyl Sulfones: Formed from sulfonylation reactions with vinyl bromides.
Nitrile Derivatives: Formed from carbonyl compounds.
Scientific Research Applications
2,4,6-Triisopropylbenzenesulfonohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- p-Toluenesulfonyl hydrazide
- Thiosemicarbazide
- Benzenesulfonyl hydrazide
- 4-Methoxybenzenesulfonohydrazide
Comparison: 2,4,6-Triisopropylbenzenesulfonohydrazide is unique due to its high selectivity and efficiency in reduction reactions. It tolerates sensitive groups such as esters, ketones, and organometal complexes, making it highly versatile in synthetic applications . Compared to other similar compounds, it offers better stability and reactivity under various conditions .
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVYFQFDZRNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192332 | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39085-59-1 | |
Record name | 2,4,6-Triisopropylbenzenesulfonyl hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39085-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039085591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triisopropylbenzenesulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Triisopropylbenzenesulfonohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE77ZV5VCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-triisopropylbenzenesulfonohydrazide facilitate the synthesis of tributyl-(2-pentenyl)tins?
A1: this compound acts as a precursor to diazene (HN=NH), a mild and selective reducing agent. [] The research paper describes how diazene generated from this compound selectively hydrogenates the terminal double bond in tributyl-(2,4-pentadienyl)tins. This reaction yields tributyl-(2-pentenyl)tins while preserving the stereochemistry of the internal double bond.
Q2: What makes the hydrogenation reaction using diazene from this compound advantageous?
A2: The key advantage lies in the selectivity of diazene as a reducing agent. [] In this specific case, it targets the terminal double bond in the conjugated diene system of tributyl-(2,4-pentadienyl)tins, leaving the internal double bond untouched. This selectivity is crucial for obtaining the desired product with high stereochemical purity.
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